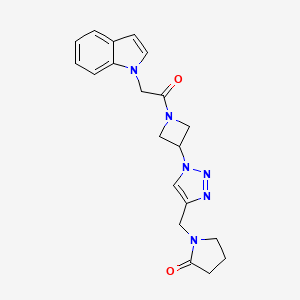
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. These activities range from enzyme inhibition to anticancer properties. The structure of the compound suggests it may interact with various biological targets due to the presence of the sulfonamide group and the fluorophenyl moiety.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as indoles, isatins, or thiazoles, followed by their subsequent functionalization. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring and its attachment to a benzenesulfonamide framework . Similarly, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides for antimicrobial and anticancer evaluation involves the condensation of isatin derivatives with benzenesulfonamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents on the phenyl ring, such as fluorine atoms, can significantly affect the binding affinity and selectivity of these compounds towards biological targets . The molecular structure of similar compounds has been investigated using various spectroscopic and crystallographic techniques, providing insights into the relationship between structure and function .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with enzymes and receptors. For example, some derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in many physiological processes . The introduction of specific substituents can also enhance the selectivity and potency of these compounds as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. QSAR studies have indicated that the antimicrobial activity of isatin derivatives is influenced by lipophilic parameters and molecular connectivity indices . Additionally, the introduction of certain substituents can increase the metabolic stability of these compounds, which is crucial for their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Selective Enzyme Inhibition
Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity. This selective inhibition plays a crucial role in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer and Antimicrobial Properties
Various sulfonamide derivatives have been synthesized to evaluate their in vitro antimicrobial and anticancer activities. Some compounds have shown significant activity, making them potential candidates for further study in drug development against cancer and microbial infections (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
Research has also focused on the synthesis of sulfonamide derivatives to study their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. Some compounds have shown very good inhibitory properties against human carbonic anhydrase isoforms, with potential implications for treating diseases like glaucoma and epilepsy (Sethi et al., 2013).
Photodynamic Therapy and Sensing Applications
Photodynamic Therapy
Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, exhibiting high singlet oxygen quantum yields. These compounds are promising for photodynamic therapy applications in cancer treatment, showcasing the role of sulfonamide derivatives in developing new photosensitizers (Pişkin et al., 2020).
Sensing Applications
Sulfonamide derivatives have been explored as chemosensing probes for the selective and sensitive detection of specific ions in aqueous solutions. For example, one study developed a probe for the detection of Sn2+ ions, highlighting the utility of these compounds in environmental monitoring and bioimaging applications (Ravichandiran et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S/c22-18-7-3-4-8-19(18)23-29(27,28)15-11-9-14(10-12-15)13-24-20(25)16-5-1-2-6-17(16)21(24)26/h1-12,23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINLQHXMIFBUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(2-fluorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
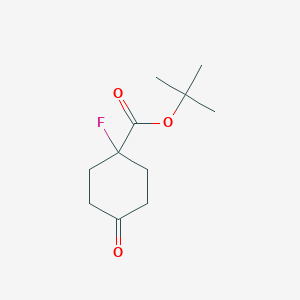
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)
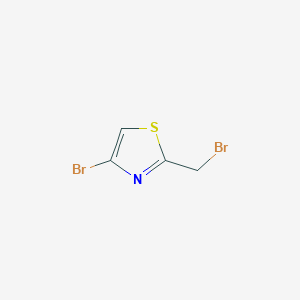
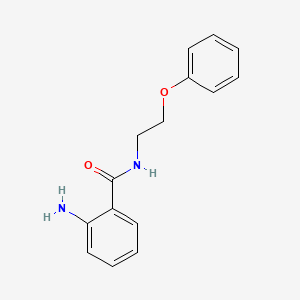
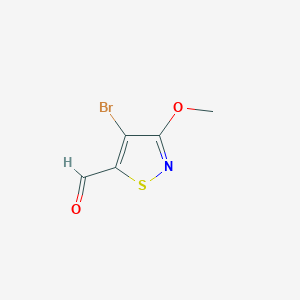
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)
